N-mesitylbutanamide

Description

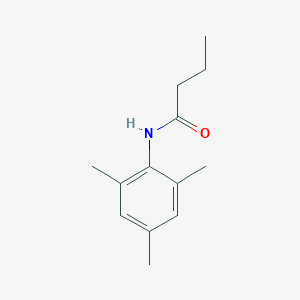

- Chemical Structure: Describe the molecular formula, IUPAC name, and functional groups.

- Synthesis: Outline common synthetic pathways (e.g., condensation of mesitylamine with butanoyl chloride).

- Applications: Highlight uses in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-(2,4,6-trimethylphenyl)butanamide |

InChI |

InChI=1S/C13H19NO/c1-5-6-12(15)14-13-10(3)7-9(2)8-11(13)4/h7-8H,5-6H2,1-4H3,(H,14,15) |

InChI Key |

WSPXJQIHGXXKIU-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1C)C)C |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

- Structural Analogs : Compare with substituted amides (e.g., N-phenylbutanamide, N-ethylbutanamide) and sterically hindered analogs (e.g., N-2,4,6-triisopropylphenylbutanamide).

- Physicochemical Properties (Hypothetical Table):

| Compound | Melting Point (°C) | Solubility (g/100 mL) | LogP | Stability (pH 7) |

|---|---|---|---|---|

| N-Mesitylbutanamide | 120–125 | 0.5 (Water) | 3.2 | High |

| N-Phenylbutanamide | 95–100 | 1.2 (Water) | 2.8 | Moderate |

| N,N-Dimethylbutanamide | -10 | Miscible | -0.4 | Very High |

- Reactivity : Contrast mesityl’s steric bulk with smaller substituents (e.g., methyl, phenyl) in nucleophilic acyl substitution reactions.

- Biological Activity : Discuss antimicrobial or enzyme inhibition studies, if applicable.

Research Findings

- Thermal Stability : Mesityl groups may enhance thermal stability due to steric protection of the amide bond .

- Catalytic Applications: Potential use in asymmetric catalysis as a chiral auxiliary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.